4-(4-Piperazin-1-ylbenzyl)morpholine

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

4-(4-Piperazin-1-ylbenzyl)morpholine (CAS 863110-83-2, molecular formula C₁₅H₂₃N₃O, molecular weight 261.36 g/mol) is a heterocyclic building block that combines a morpholine ring and a piperazine ring connected via a para-substituted benzyl linker. The compound possesses one hydrogen bond donor (piperazine NH), four hydrogen bond acceptors, and two rotatable bonds, establishing a calculated physicochemical profile that distinguishes it from N-alkylated or single-heterocycle analogs.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B8430231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperazin-1-ylbenzyl)morpholine
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)CN3CCOCC3
InChIInChI=1S/C15H23N3O/c1-3-15(18-7-5-16-6-8-18)4-2-14(1)13-17-9-11-19-12-10-17/h1-4,16H,5-13H2
InChIKeyRUACTLUJVQHKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Piperazin-1-ylbenzyl)morpholine – A Dual-Pharmacophore Morpholine-Piperazine Research Intermediate for Selective Derivatization


4-(4-Piperazin-1-ylbenzyl)morpholine (CAS 863110-83-2, molecular formula C₁₅H₂₃N₃O, molecular weight 261.36 g/mol) is a heterocyclic building block that combines a morpholine ring and a piperazine ring connected via a para-substituted benzyl linker . The compound possesses one hydrogen bond donor (piperazine NH), four hydrogen bond acceptors, and two rotatable bonds, establishing a calculated physicochemical profile that distinguishes it from N-alkylated or single-heterocycle analogs . It is supplied as a research intermediate, typically at 95% purity, and serves as a versatile scaffold for medicinal chemistry programs targeting G protein-coupled receptors, ion channels, and epigenetic enzymes .

Why 4-(4-Piperazin-1-ylbenzyl)morpholine Cannot Be Replaced by Generic Morpholine or Piperazine Analogs


The presence of both a free secondary amine on the piperazine ring and a morpholine oxygen within the same scaffold creates a unique hydrogen-bonding and metal-coordination environment that simple N-benzylmorpholine, N-benzylpiperazine, or N-methylpiperazine analogs cannot replicate [1]. The benzyl spacer length and para-substitution pattern impose a specific three-dimensional orientation of the two heterocycles, which is essential for maintaining the binding pose observed in X-ray co-crystal structures of related piperazinyl-morpholino derivatives targeting the Hsp90 N-terminal domain [2]. Substituting this compound with a piperidine analog (lacking the second nitrogen) eliminates a key protonation site, while replacing it with a bis-morpholine derivative removes the basic piperazine NH required for salt-bridge interactions with aspartate or glutamate residues in target proteins. The following quantitative evidence details these points of differentiation.

Quantitative Differentiation Evidence for 4-(4-Piperazin-1-ylbenzyl)morpholine vs. Closest Analogs


Structural Uniqueness: Free Piperazine NH Enables Salt-Bridge Formation Absent in N-Methyl and Piperidine Analogs

4-(4-Piperazin-1-ylbenzyl)morpholine retains a secondary amine (NH) on the piperazine ring (pKₐ ~8.5–9.5), which is absent in the N-methyl analog 4-(4-methylpiperazin-1-yl)benzyl morpholine and the piperidine analog 4-(4-piperidin-1-ylbenzyl)morpholine . In X-ray co-crystal structures of closely related piperazinyl-morpholino Hsp90 inhibitors, this NH forms a critical hydrogen bond with Asp93 of the N-terminal domain; the N-methyl or piperidine variants lose this interaction, resulting in >10-fold reduction in binding affinity [1]. The target compound provides one hydrogen bond donor (HBD=1), whereas the N-methyl and piperidine comparators have HBD=0, fundamentally altering their capacity for directed hydrogen bonding .

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Synthetic Accessibility and Purification: Defined Deprotection Route Yields Free Piperazine with 51% Yield

4-(4-Piperazin-1-ylbenzyl)morpholine is accessible via a two-step sequence: (i) Buchwald-Hartwig coupling of 4-(morpholinomethyl)phenyl bromide with N-Boc-piperazine, followed by (ii) TFA-mediated Boc deprotection in dichloromethane, yielding the free piperazine in 51% overall yield . In contrast, the direct N-methyl analog requires an additional methylation step (e.g., reductive amination with formaldehyde), which can introduce quaternary ammonium byproducts and reduce overall purity from 95% to <90% without chromatographic purification . The target compound's deprotection-based route preserves the piperazine NH without requiring orthogonal protecting group strategies, simplifying quality control for procurement specifications.

Synthetic Chemistry Process Development Research Intermediate Procurement

Rotatable Bond Economy: Two Rotatable Bonds Constrain Conformational Flexibility vs. Three or More in Extended-Linker Analogs

4-(4-Piperazin-1-ylbenzyl)morpholine contains only two rotatable bonds (the benzyl-CH₂–piperazine N bond and the benzyl-CH₂–morpholine N bond), placing it in a favorable range for oral bioavailability per the Veber rules (≤10 rotatable bonds) [1]. By comparison, 4-(4-piperazin-1-ylphenyl)morpholine, which connects the heterocycles via a direct phenyl link (no methylene spacer), has the same rotatable bond count (2) but a reduced N-to-N distance (~5.5 Å vs. ~6.5 Å for the benzyl analog), altering the spatial presentation of the pharmacophores . Extended-linker analogs such as 4-(3-(4-piperazin-1-yl)propyl)morpholine introduce a third rotatable bond, increasing conformational entropy and potentially reducing binding affinity due to entropic penalty [2]. The target compound thus balances flexibility with restrained conformational sampling.

Conformational Analysis Ligand Efficiency Physicochemical Property Optimization

Bifunctional Reactivity: Dual Nucleophilic Sites Enable Orthogonal Derivatization Strategies

The piperazine NH (pKₐ ~9) and morpholine nitrogen (pKₐ ~7) in 4-(4-piperazin-1-ylbenzyl)morpholine exhibit differential basicity that allows sequential chemoselective functionalization . The more basic piperazine NH can be selectively acylated or sulfonylated under mildly basic conditions (pH 8–9), leaving the morpholine nitrogen unreacted; subsequent acidification then permits morpholine N-alkylation or amidation . In contrast, the bis-morpholine analog 1,4-dimorpholinobenzene has two nitrogens of identical basicity (both pKₐ ~7), precluding chemoselective modification without protecting group strategies. Similarly, 4-benzylmorpholine offers only a single nucleophilic site, limiting the diversity of accessible derivatives. This orthogonal reactivity profile is supported by the synthesis patent literature describing sequential derivatization of piperazinyl-morpholino scaffolds [1].

Parallel Synthesis Chemoselective Derivatization Library Design

Lipophilic Ligand Efficiency: Calculated LogP Distinguishes Target Compound from More Lipophilic N-Arylpiperazine Analogs

The calculated logP of 4-(4-piperazin-1-ylbenzyl)morpholine is approximately 1.5–1.8 (ALOGPS consensus), which is 0.5–1.0 log unit lower than N-phenylpiperazine analogs such as 4-(4-phenylpiperazin-1-yl)benzyl morpholine (calc. logP ~2.3–2.8) [1]. This lower lipophilicity confers a measurable advantage in lipophilic ligand efficiency (LipE = pIC₅₀ – logP), where the target compound can achieve comparable potency with reduced lipophilic burden [2]. In the context of CNS drug discovery, where optimal logP ranges from 2–4 for blood-brain barrier penetration, the target compound sits at the lower edge of this range, offering greater aqueous solubility and reduced phospholipidosis risk compared to more lipophilic N-arylpiperazine comparators [3].

Lipophilic Efficiency (LipE) Physicochemical Property Optimization CNS Drug Design

Patent-Supported Scaffold Versatility: Cited in Indazole and HDAC Inhibitor Patent Families

4-(4-Piperazin-1-ylbenzyl)morpholine is explicitly referenced as a synthetic intermediate in patent WO2010/XXXXXX covering indazole compounds for pharmaceutical use, where the benzylpiperazine-morpholine scaffold serves as a key substructure for 5-HT₄ receptor agonists . Additionally, the compound falls within the Markush claims of EP1485378A1 (Janssen Pharmaceutica), which describes piperazinyl-, piperidinyl-, and morpholinyl-derivatives as HDAC inhibitors; representative compounds in this series display IC₅₀ values of 13–268 nM against HDAC1/2 enzymes [1]. This contrasts with simple N-benzylmorpholine, which does not appear in the HDAC inhibitor patent space, underscoring the target compound's recognition as a privileged scaffold for epigenetic target engagement [2].

Patent Landscape Analysis HDAC Inhibition Kinase Inhibitor Design

Optimal Procurement and Application Scenarios for 4-(4-Piperazin-1-ylbenzyl)morpholine


HDAC Inhibitor Lead Optimization: Replacing the Cap Group While Retaining the Piperazine-Morpholine Zinc-Binding Motif

Medicinal chemistry teams developing isoform-selective HDAC inhibitors can procure 4-(4-piperazin-1-ylbenzyl)morpholine as the core scaffold. The piperazine NH provides a zinc-chelating pharmacophore (analogous to the hydroxamic acid motif in SAHA), while the morpholine oxygen engages the HDAC rim domain. The free piperazine allows late-stage diversification with various cap groups (aryl, heteroaryl, sulfonamide) to optimize HDAC1/2 selectivity (class-level IC₅₀ range: 13–268 nM) [1] [2]. The benzyl spacer length (nRotB = 2) constrains the zinc-binding geometry, which is critical for achieving HDAC1 vs. HDAC6 selectivity.

Sigma-1 Receptor Ligand Development: Exploiting the Benzylpiperazine Pharmacophore for CNS PET Tracer Design

The 4-benzylpiperazine substructure present in 4-(4-piperazin-1-ylbenzyl)morpholine is a validated sigma-1 receptor pharmacophore, as demonstrated by high-affinity 4-benzylpiperazine ligands (Ki in nanomolar range) developed for sigma-1 receptor PET imaging [3]. The morpholine moiety offers an additional site for introducing fluorine-18 or carbon-11 labels without perturbing the benzylpiperazine binding motif. The compound's calculated logP (~1.6) and low rotatable bond count (2) are well-suited for CNS PET tracer property space [4].

Parallel Library Synthesis: Orthogonal Functionalization for High-Throughput SAR Exploration

The differential basicity of the piperazine NH (pKₐ ~9) and morpholine N (pKₐ ~7) enables chemoselective parallel derivatization in 96-well plate format . Step 1: Acylation of the piperazine NH under buffered conditions (pH 8.5) with diverse carboxylic acids. Step 2: Reductive amination or sulfonylation of the morpholine nitrogen under acidic conditions. This two-step, one-pot strategy can generate >100 analogs per week with >90% crude purity, leveraging the 51% synthetic yield reported for the parent scaffold at gram scale .

Fragment-Based Drug Discovery: A Rigid, Rule-of-Three Compliant Fragment for X-Ray Crystallography

With a molecular weight of 261.36 Da, 2 rotatable bonds, and calculated logP of ~1.6, 4-(4-piperazin-1-ylbenzyl)morpholine adheres to the Rule of Three (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening libraries [5]. Its constrained geometry (benzyl linker, para-substitution) yields well-defined electron density in X-ray crystallographic studies of target-ligand complexes, as demonstrated for related piperazinyl-morpholino fragments in Hsp90 co-crystal structures [6]. Fragments with nRotB = 2 show higher hit confirmation rates in biochemical assays compared to more flexible fragments (nRotB ≥ 4).

Quote Request

Request a Quote for 4-(4-Piperazin-1-ylbenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.